5-Amino-1-naphthalenesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

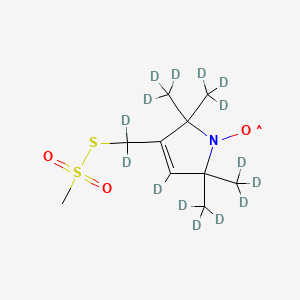

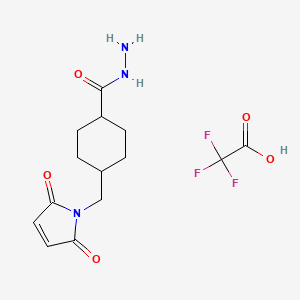

5-Amino-1-naphthalenesulfonamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2O2S and its molecular weight is 258.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Amino-1-naphthalenesulfonamide hydrochloride serves as an important intermediate in the synthesis of diverse chemical compounds. For instance, Zhao Gui-sen (2005) described the synthesis of ten compounds using 1-naphthaleneamide-5-sulfonic acid as a raw material, showcasing the role of this chemical in producing HIV integrase inhibitors (Zhao Gui-sen, 2005). This highlights its significance in the development of pharmaceutical agents targeting viral infections.

Cellular Studies and Biological Effects

The compound has also been utilized in studies to understand cellular mechanisms. For example, its derivatives, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7), a calmodulin inhibitor, have been investigated for their effects on intracellular free Ca(2+) levels in various cell types, including osteosarcoma and bladder cancer cells. These studies elucidate the compound's role in modulating calcium signaling, a crucial pathway in cell physiology and disease pathology (C. Jan et al., 2000), (C. Jan et al., 2000).

Photodynamic Therapy and Imaging

Furthermore, 1,5-Diaminonaphthalene hydrochloride, a related compound, has been applied in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) for visualizing small molecules in tissues. This use case demonstrates its potential in biomedical research for elucidating metabolic pathways and mechanisms underlying disease progression, such as ischemic brain damage (Huihui Liu et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 5-Amino-1-naphthalenesulfonamide hydrochloride are calmodulin and calcium-dependent protein kinase . These proteins play a crucial role in calcium signaling, which is vital for various cellular processes.

Mode of Action

This compound acts as a calmodulin antagonist . It interferes with the action of calmodulin, a protein that mediates the action of calcium ions in the cell. By doing so, it can prevent the activity of calcium-dependent protein kinase .

Pharmacokinetics

Its solubility in dmf and hot methanol suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, its stability at -20°C indicates that it may require specific storage conditions for optimal efficacy.

Analyse Biochimique

Biochemical Properties

5-Amino-1-naphthalenesulfonamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with calmodulin, a calcium-binding messenger protein . This interaction can inhibit calcium-dependent protein kinases, which are sensitive to phospholipids . The compound’s ability to modulate these enzymes and proteins makes it valuable in studying cellular signaling pathways and other biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of calcium-dependent protein kinases, leading to changes in cell signaling . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects make this compound a useful tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to calmodulin, inhibiting its interaction with target enzymes and proteins . This inhibition can lead to changes in enzyme activity, such as the inhibition of calcium-dependent protein kinases. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C, but it may degrade if exposed to higher temperatures or prolonged storage . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can inhibit calcium-dependent protein kinases, which play a role in metabolic regulation . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions highlight the compound’s importance in studying cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for researchers studying the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. These localization patterns are essential for understanding the compound’s effects on cellular processes and functions.

Propriétés

IUPAC Name |

5-aminonaphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBOBZDWXGYVDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.